molecular formula C8H11ClN2O2 B047559 Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 119169-63-0

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B047559
CAS No.: 119169-63-0
M. Wt: 202.64 g/mol
InChI Key: SQOGOQOITFUZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and two methyl groups attached to the pyrazole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that forms the core of many biologically active compounds . .

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, but the exact interactions between this compound and its potential targets remain to be elucidated .

Pharmacokinetics

The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water This suggests that the compound may have limited bioavailability if administered orally

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. The compound is stable under normal temperature and pressure . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the chlorine atom.

    Hydrolysis: 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds in the pyrazole family:

Biological Activity

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_8H_10ClN_3O_2 and a molecular weight of approximately 202.64 g/mol. Its structure features a pyrazole ring with a chlorine atom at the 4-position and two methyl groups at the 1 and 3 positions, along with an ethyl ester group at the carboxylate position. This unique arrangement contributes to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

  • Step 1: React 4-chloro-3-methylpyrazole with ethyl bromoacetate.
  • Step 2: Subject the intermediate to further reactions with formic acid to yield the final product.

This method highlights the compound's accessibility for further modifications to enhance its biological activity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity against various cancer cell lines. For instance:

  • Inhibition of Cancer Cell Growth: Compounds containing the pyrazole scaffold have shown inhibitory effects on lung cancer (A549), breast cancer (MCF7), and other malignancies. Specific IC50 values indicate varying degrees of potency against these cell lines:
CompoundCell LineIC50 (µM)
This compoundMCF7Not specified
Other pyrazole derivativesA54926
Other pyrazole derivativesMCF70.46

Studies have demonstrated that these compounds can inhibit critical targets involved in cancer progression, such as topoisomerase II and EGFR .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest potential efficacy against various bacterial strains, although specific data on its spectrum of activity remains limited .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple cellular targets:

  • Target Interaction: The compound may bind to proteins involved in cell proliferation and survival pathways.
  • Pharmacokinetics: this compound is soluble in polar organic solvents but insoluble in water, which may influence its bioavailability and distribution within biological systems .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity: A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against MCF7 and A549 cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer potency .
  • Antimicrobial Evaluation: Research focusing on antimicrobial properties indicated that some derivatives showed promising activity against pathogenic bacteria; however, specific results for this compound are still emerging.

Properties

IUPAC Name

ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGOQOITFUZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560625
Record name Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119169-63-0
Record name Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.